molecular formula C7H8O3S B14010240 methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate CAS No. 62723-59-5

methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate

Cat. No.: B14010240
CAS No.: 62723-59-5
M. Wt: 172.20 g/mol
InChI Key: BVMDOXHGBBKJNB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate can be synthesized through several methods. One common approach involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing 10% aqueous sulfuric acid (H2SO4) . Another method involves the Dieckmann cyclization of diesters using sodium methoxide or sodium hydride (NaH) as a base .

Industrial Production Methods

Industrial production of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The decarboxylation method is preferred for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiopyran derivatives.

Mechanism of Action

The mechanism of action of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical properties compared to other heterocycles. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific reactivity patterns .

Properties

CAS No.

62723-59-5

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 4-oxo-2,3-dihydrothiopyran-5-carboxylate

InChI

InChI=1S/C7H8O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h4H,2-3H2,1H3

InChI Key

BVMDOXHGBBKJNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSCCC1=O

Origin of Product

United States

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